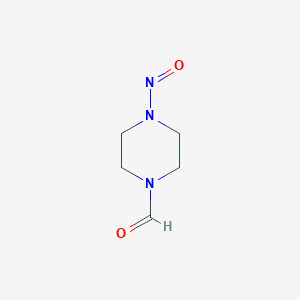![molecular formula C6H11ClF3NS B13559895 1-[2-(Trifluoromethyl)thiolan-2-yl]methanamine hydrochloride](/img/structure/B13559895.png)
1-[2-(Trifluoromethyl)thiolan-2-yl]methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1-[2-(Trifluoromethyl)thiolan-2-yl]methanamine hydrochloride involves several steps. One common method includes the reaction of a thiolane derivative with a trifluoromethylating agent under controlled conditions. The reaction typically requires a catalyst and specific solvents to achieve high yields and purity . Industrial production methods may involve scaling up these reactions using continuous flow techniques to ensure consistent quality and efficiency .
Chemical Reactions Analysis
1-[2-(Trifluoromethyl)thiolan-2-yl]methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of thiolane derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions, often involving reagents like sodium hydride or potassium tert-butoxide
Scientific Research Applications
1-[2-(Trifluoromethyl)thiolan-2-yl]methanamine hydrochloride has a wide range of applications in scientific research:
Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein modifications.
Mechanism of Action
The mechanism of action of 1-[2-(Trifluoromethyl)thiolan-2-yl]methanamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, leading to more effective inhibition or activation of target molecules. This interaction can modulate various biochemical pathways, making the compound valuable in therapeutic applications .
Comparison with Similar Compounds
1-[2-(Trifluoromethyl)thiolan-2-yl]methanamine hydrochloride can be compared with other trifluoromethyl-containing compounds, such as:
1,1,1-Trifluoroethane: Used as a refrigerant and in the synthesis of pharmaceuticals.
Hexafluoroacetone: Utilized in organic synthesis and as a reagent in various chemical reactions.
The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and application potential compared to other similar compounds.
Properties
Molecular Formula |
C6H11ClF3NS |
|---|---|
Molecular Weight |
221.67 g/mol |
IUPAC Name |
[2-(trifluoromethyl)thiolan-2-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C6H10F3NS.ClH/c7-6(8,9)5(4-10)2-1-3-11-5;/h1-4,10H2;1H |
InChI Key |
VQBWZRRNMFHMAP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(SC1)(CN)C(F)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-{[3-(benzyloxy)propyl]sulfanyl}phenyl)acetamide](/img/structure/B13559819.png)
![6-Fluorospiro[benzo[D][1,3]oxazine-4,3'-pyrrolidin]-2(1H)-one hydrochloride](/img/structure/B13559822.png)
![3-[2-(Methylamino)propoxy]benzoicacidhydrochloride](/img/structure/B13559825.png)
![5,6-dimethyl-2-(propan-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B13559833.png)
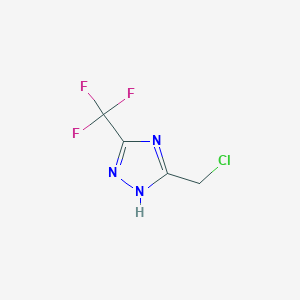
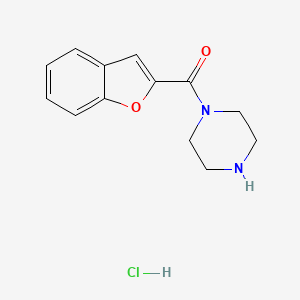
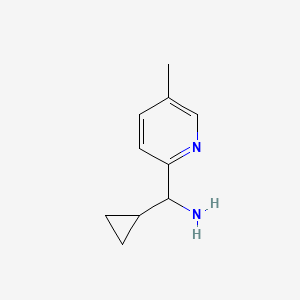
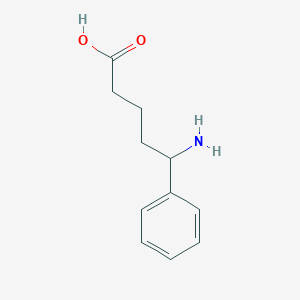

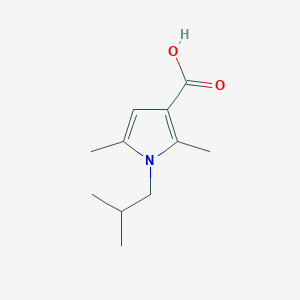
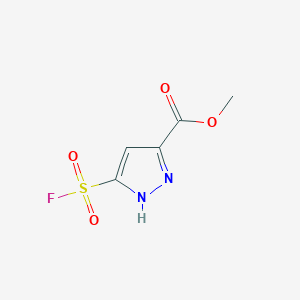
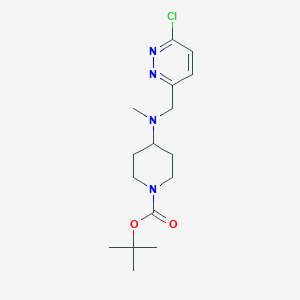
![2-Amino-2-[3-(dimethylamino)phenyl]ethan-1-ol](/img/structure/B13559865.png)
